![molecular formula C16H17NO4S B215427 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B215427.png)
2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has shown potential in treating autoimmune diseases such as psoriasis and lupus. The compound has been extensively studied and has shown promising results in preclinical trials.
Mechanism of Action
2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide works by inhibiting the activity of TYK2, which is involved in the signaling pathway that leads to the activation of immune cells. TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the signaling pathways that lead to the activation of immune cells. When immune cells are activated, they release cytokines, which are signaling molecules that promote inflammation. By inhibiting the activity of TYK2, 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide can reduce the activation of immune cells and thereby reduce inflammation.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide has been shown to have significant biochemical and physiological effects. In preclinical trials, the compound has been shown to reduce inflammation and improve symptoms of autoimmune diseases such as psoriasis and lupus. 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide has also been shown to have a good safety profile in preclinical trials, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide is that it has shown promising results in preclinical trials and is currently in phase 2 clinical trials. This means that the compound has the potential to be developed into a new treatment for autoimmune diseases. However, one of the limitations of 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide is that it is a small molecule inhibitor and may have limited efficacy in treating more complex autoimmune diseases.
Future Directions
There are several future directions for research on 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide. One direction is to further study the mechanism of action of the compound and its effects on immune cells. Another direction is to investigate the potential of 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide in treating other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, future research could focus on developing more potent inhibitors of TYK2 that may have greater efficacy in treating autoimmune diseases.
Synthesis Methods
The synthesis of 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide involves a series of chemical reactions that yield the final product. The starting material is 3-methoxybenzaldehyde, which is reacted with sodium methoxide to form the corresponding methoxybenzyl alcohol. The alcohol is then treated with para-toluenesulfonyl chloride to form the corresponding tosylate. The tosylate is then reacted with N-(tert-butoxycarbonyl)-glycine to form the corresponding amide. The amide is then deprotected using trifluoroacetic acid to yield 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide.
Scientific Research Applications
2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential in treating autoimmune diseases such as psoriasis and lupus. The compound has shown promising results in preclinical trials and is currently in phase 2 clinical trials. 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide works by inhibiting the activity of a protein called TYK2, which is involved in the signaling pathway that leads to the activation of immune cells. By inhibiting the activity of TYK2, 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide can reduce the activation of immune cells and thereby reduce inflammation.
properties
Product Name |
2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide |
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Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17NO4S/c1-21-15-9-5-8-14(10-15)17-16(18)12-22(19,20)11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
BKRQOPCZPNLNRA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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